molecular formula C23H25N3O3S2 B277137 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide

Numéro de catalogue B277137
Poids moléculaire: 455.6 g/mol
Clé InChI: JLVOQLQTXTVFEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide, commonly known as NSC745887, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed as a new therapeutic agent for cancer treatment.

Mécanisme D'action

NSC745887 is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that is overexpressed in many types of cancer and plays a critical role in cell proliferation and survival. NSC745887 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
NSC745887 has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of CK2 substrates, leading to the inhibition of cell proliferation and survival. NSC745887 also induces the expression of pro-apoptotic proteins, such as Bax and Bad, and inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Mcl-1. In addition, NSC745887 has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

NSC745887 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer and has shown promising results. However, there are also some limitations to using NSC745887 in lab experiments. It has not been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, it may have off-target effects on other kinases, which could limit its specificity.

Orientations Futures

There are several future directions for research on NSC745887. One area of research could be to test its efficacy in animal models of cancer and to optimize its dosing and administration. Another area of research could be to identify biomarkers that predict response to NSC745887, which could help to identify patients who are most likely to benefit from this treatment. Finally, further studies could be done to investigate the potential of NSC745887 in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Conclusion:
NSC745887 is a small molecule inhibitor that has shown promising results in preclinical models of cancer. It targets the protein kinase CK2 and inhibits its activity, leading to the inhibition of cancer cell growth and induction of apoptosis. Although there are some limitations to using NSC745887 in lab experiments, it has several advantages and has the potential to be developed as a new therapeutic agent for cancer treatment. Further research is needed to fully understand the potential of NSC745887 and to develop it into a safe and effective cancer therapy.

Méthodes De Synthèse

NSC745887 was first synthesized by researchers at the National Cancer Institute (NCI) in the United States. The synthesis of NSC745887 involves the reaction of 2-naphthalenethiol and 4-(methylsulfonyl)piperazine with 2-bromoacetophenone in the presence of a base. The resulting product is then purified using column chromatography to obtain pure NSC745887.

Applications De Recherche Scientifique

NSC745887 has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, NSC745887 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.

Propriétés

Formule moléculaire

C23H25N3O3S2

Poids moléculaire

455.6 g/mol

Nom IUPAC

N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-naphthalen-2-ylsulfanylacetamide

InChI

InChI=1S/C23H25N3O3S2/c1-31(28,29)26-14-12-25(13-15-26)21-9-7-20(8-10-21)24-23(27)17-30-22-11-6-18-4-2-3-5-19(18)16-22/h2-11,16H,12-15,17H2,1H3,(H,24,27)

Clé InChI

JLVOQLQTXTVFEW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC4=CC=CC=C4C=C3

SMILES canonique

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC4=CC=CC=C4C=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.